molecular formula C15H17N3O3 B2469491 N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1235000-13-1

N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2469491
CAS RN: 1235000-13-1
M. Wt: 287.319
InChI Key: PZBQVPBTUQUPHR-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPOB-MOD, and it belongs to a class of compounds known as pyridazinone derivatives.

Scientific Research Applications

1. Synthetic Utility in Pharmaceutical Products

The synthesis and application of compounds with acetamide moieties, such as those reported by Sakai et al. (2022), demonstrate the utility of these structures in the development of pharmaceutical products. The study introduced versatile reagents for N-alkylacetamide synthesis, showcasing their potential in creating a variety of natural and pharmaceutical compounds (Sakai et al., 2022).

2. Central Nervous System Activities

Research on pyridazine derivatives, as discussed by Barlin et al. (1992), investigates the central nervous system activities of compounds with structures incorporating methoxy and acetamide groups. These studies contribute to understanding the biochemical interactions and potential therapeutic uses of such compounds (Barlin et al., 1992).

3. Crystal Structure and Spectroscopic Studies

The work by Kalai et al. (2021) on new pyridazinone derivatives highlights the importance of crystal structure and spectroscopic studies in the design of bioactive compounds. Their research provides insights into the molecular configuration and stability of such structures, paving the way for their application in drug design and other scientific fields (Kalai et al., 2021).

4. Enzyme Inhibitory Activities

The synthesis and evaluation of triazole analogues, as presented by Virk et al. (2018), demonstrate the potential of acetamide-containing compounds in enzyme inhibition. This research area is crucial for developing new therapeutic agents targeting specific enzymes involved in disease processes (Virk et al., 2018).

5. Antioxidant Activity

Studies on coordination complexes and their antioxidant activities, such as those conducted by Chkirate et al. (2019), explore the potential health benefits and therapeutic applications of compounds with acetamide groups. Understanding the antioxidant properties of these compounds can lead to advancements in combating oxidative stress-related diseases (Chkirate et al., 2019).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-6-7-15(20)18(17-11)10-14(19)16-9-12-4-3-5-13(8-12)21-2/h3-8H,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBQVPBTUQUPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

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